(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid
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Overview
Description
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is a non-canonical amino acid that incorporates a bipyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid scaffold. One common method is the genetic code expansion technique, where the bipyridine moiety is introduced as an unnatural amino acid during protein synthesis . Another approach involves bioconjugation, where the bipyridine moiety is attached to the amino acid via unique cysteine residues .
Industrial Production Methods
Industrial production methods for this compound are still under development, as it is primarily used in research settings. the scalability of the genetic code expansion and bioconjugation methods suggests potential for future industrial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can participate in oxidation reactions, forming complexes with metal ions.
Reduction: Reduction reactions can modify the bipyridine moiety, altering its electronic properties.
Substitution: The amino and carboxyl groups can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., copper(II) sulfate for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with copper(II) ions can form copper-bipyridine complexes, while reduction can yield modified bipyridine derivatives .
Scientific Research Applications
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid involves its ability to bind metal ions through the bipyridine moiety. This binding can create catalytically active sites in proteins, enabling various chemical transformations. The molecular targets include metal ions such as copper(II), which can participate in redox reactions and other catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
(2,2’-Bipyridin-5-yl)alanine: Another non-canonical amino acid with a bipyridine moiety, used in similar applications.
Uniqueness
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is unique due to its specific incorporation into proteins via genetic code expansion or bioconjugation. This allows for precise control over the placement of the bipyridine moiety, enabling the design of highly specific and efficient artificial metalloenzymes .
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-pyridin-2-ylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-6-16-12(8-9)11-3-1-2-5-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1 |
InChI Key |
KWRFTMQFZHSMHK-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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